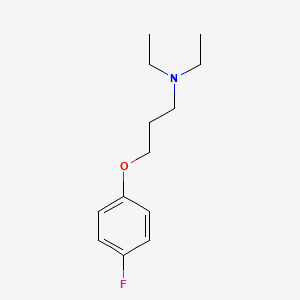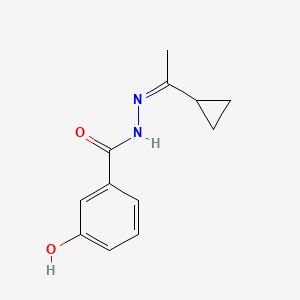
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide
Descripción general
Descripción
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, also known as HNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNP belongs to the class of acrylamide derivatives, which are widely used in organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cellular differentiation. By inhibiting HDACs, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of various enzymes and proteins. In vivo studies have shown that N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide can reduce tumor growth in animal models and improve the survival rate of infected animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide also has some limitations, including its relatively low solubility in water and its instability under acidic conditions. Therefore, special care should be taken when handling N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments, and appropriate solvents and conditions should be used to ensure its stability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, including:
1. Further studies on the mechanism of action of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, particularly its interaction with HDACs and other enzymes and proteins.
2. Development of more efficient synthesis methods for N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, with higher yield and purity.
3. Investigation of the potential applications of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide in other fields, such as agriculture, environmental science, and energy storage.
4. Evaluation of the safety and toxicity of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide in animal models and human subjects, to assess its potential for clinical use.
5. Design and synthesis of novel derivatives of N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide, with improved efficacy and selectivity for specific targets.
Conclusion
In conclusion, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for lab experiments and potential clinical use. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials, such as fluorescent probes and sensors. In biochemistry, N-(2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has been used as a tool for studying protein-ligand interactions and enzyme kinetics.
Propiedades
IUPAC Name |
(E)-N-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-14-7-2-1-6-13(14)16-15(19)9-8-11-4-3-5-12(10-11)17(20)21/h1-10,18H,(H,16,19)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXDBIGRSFKQSC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3847247.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2-methoxybenzene](/img/structure/B3847252.png)
![diethyl [5-(3-methoxyphenoxy)pentyl]malonate](/img/structure/B3847258.png)
![1-[5-(3-phenoxyphenoxy)pentyl]piperidine](/img/structure/B3847264.png)


![4-[(4-chloro-1-naphthyl)oxy]butyl thiocyanate](/img/structure/B3847282.png)
![3-phenyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acrylamide](/img/structure/B3847288.png)

![N-[2-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}amino)ethyl]isonicotinamide](/img/structure/B3847299.png)
![4-[5-(4-methoxyphenoxy)pentyl]morpholine](/img/structure/B3847307.png)
![2-methyl-8-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847331.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B3847337.png)